3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 1263378-90-0
VCID: VC0087477
InChI: InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2
SMILES: C1CN2C(=C(C=N2)Br)CN1
Molecular Formula: C6H8BrN3
Molecular Weight: 202.055

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

CAS No.: 1263378-90-0

Cat. No.: VC0087477

Molecular Formula: C6H8BrN3

Molecular Weight: 202.055

* For research use only. Not for human or veterinary use.

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine - 1263378-90-0

Specification

CAS No. 1263378-90-0
Molecular Formula C6H8BrN3
Molecular Weight 202.055
IUPAC Name 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Standard InChI InChI=1S/C6H8BrN3/c7-5-3-9-10-2-1-8-4-6(5)10/h3,8H,1-2,4H2
Standard InChI Key UXJVCOJMZKUACU-UHFFFAOYSA-N
SMILES C1CN2C(=C(C=N2)Br)CN1

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine features a bicyclic structure with a bromine atom at the 3-position of the pyrazole ring. The pyrazole ring is fused with a tetrahydropyrazine ring, creating the pyrazolo[1,5-a]pyrazine scaffold. The tetrahydro prefix indicates that four hydrogen atoms have been added to the pyrazine portion of the molecule, resulting in partial saturation of the six-membered ring. This structural arrangement contributes to the compound's distinctive chemical reactivity and potential biological activities .

The basic structure consists of a 5-membered pyrazole ring fused with a 6-membered tetrahydropyrazine ring, where the nitrogen atoms from both rings share a common bond. The bromine substituent at position 3 introduces specific reactivity patterns that can be leveraged in various synthetic transformations, making this compound valuable in organic synthesis applications.

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are crucial for understanding its behavior in different environments and reactions. While the free base form has limited information available, the dihydrochloride salt form provides valuable insights into the compound's characteristics. The dihydrochloride salt has a molecular formula of C6H10BrCl2N3 and a molecular weight of 274.974 g/mol .

Table 1.1: Physical and Chemical Properties of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride

PropertyValue
CAS Number1373223-47-2
Molecular FormulaC6H10BrCl2N3
Molecular Weight274.974 g/mol
Exact Mass272.943512
Alternative NamePyrazolo[1,5-a]pyrazine, 3-bromo-4,5,6,7-tetrahydro-, hydrochloride (1:2)
MFCD IdentifierMFCD22201144

The free base form of the compound would have a molecular formula of C6H8BrN3, without the two HCl molecules. Like many heterocyclic compounds with nitrogen atoms, 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can exist in various salt forms, including the dihydrochloride salt documented in the available data .

Synthetic Approaches

Alternative Synthetic Routes

Alternative synthetic routes to 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine may involve starting from pre-formed pyrazole precursors and constructing the tetrahydropyrazine ring through cyclization reactions. This approach would be similar to strategies used for other pyrazolopyrazine derivatives.

The synthesis might also involve the preparation of tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (a related compound with CAS 1196154-25-2) as an intermediate, followed by deprotection of the tert-butyloxycarbonyl (Boc) group to yield the desired compound . This approach takes advantage of the Boc protection strategy commonly employed in heterocyclic synthesis to control reactivity and direct regioselectivity.

Structural Analogs and Derivatives

Related Compounds

Several structural analogs of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine have been documented in the literature, each featuring different substitution patterns or functional groups. These analogs provide insight into the structure-activity relationships and potential applications of the pyrazolopyrazine scaffold.

One such related compound is tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate (CAS 1196154-25-2), which features a tert-butyloxycarbonyl (Boc) protecting group at the 5-position. This compound has a molecular formula of C11H16BrN3O2 and has been documented in chemical databases with several alternative names, including 5-BOC-3-BROMO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE .

Another analog is 2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1781944-44-2), which differs by having a 4-bromophenyl substituent at position 2 instead of a bromine at position 3. This compound has a molecular formula of C12H12BrN3 and a molecular weight of 278.15 g/mol .

Table 3.1: Comparison of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine with Related Compounds

CompoundCAS NumberMolecular FormulaKey Structural Difference
3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride1373223-47-2C6H10BrCl2N3Dihydrochloride salt form
tert-butyl 3-bromo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate1196154-25-2C11H16BrN3O2Boc protecting group at position 5
2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine1781944-44-2C12H12BrN34-bromophenyl at position 2 instead of bromine at position 3

Structure-Activity Relationships

The structural modifications of the pyrazolo[1,5-a]pyrazine scaffold can significantly influence the compound's physicochemical properties and potential biological activities. The position of the bromine substituent is particularly crucial, as it affects the electronic distribution and reactivity of the molecule.

In 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, the bromine at position 3 introduces a specific electronic effect on the pyrazole ring, potentially enhancing the compound's ability to engage in certain interactions with biological targets. The tetrahydropyrazine ring provides conformational flexibility, which can be advantageous for fitting into binding pockets of various enzymes or receptors .

Comparatively, the 2-(4-bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has a more extended structure with the bromine located on a phenyl ring at position 2, which significantly alters the electronic distribution and three-dimensional shape of the molecule .

Current Research and Future Directions

Recent Advances

Recent advances in pyrazolo[1,5-a]pyrazine chemistry have focused on developing efficient synthetic methodologies and exploring new applications for these compounds. The work by Guirado et al. represents a significant contribution to this field, introducing new synthetic approaches to pyrazolo[1,5-a]pyrazine derivatives from 2,2-dichlorovinylacetophenones .

Future Research Opportunities

There are numerous opportunities for future research involving 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and related compounds. One promising direction is the exploration of structure-activity relationships through systematic modification of the pyrazolopyrazine scaffold, particularly leveraging the reactivity of the bromine substituent at position 3.

The development of more efficient and selective synthetic methods for 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine remains an important goal, potentially enabling larger-scale production and broader applications. Additionally, computational studies could provide valuable insights into the electronic properties and reactivity patterns of this compound, guiding experimental efforts in synthesis and applications.

Exploration of the biological activities of 3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives represents another exciting research avenue. Given the diverse pharmacological properties reported for similar heterocyclic compounds, screening of these molecules against various biological targets could reveal novel therapeutic applications.

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